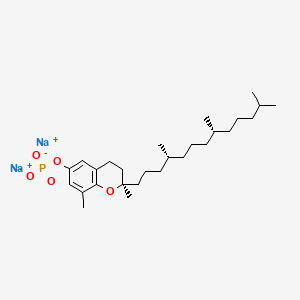
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one
Overview
Description
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one is a complex polymer known for its versatile applications in various fields. This compound is a copolymer formed from the monomers 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone. It is widely used in drug delivery systems, biomedical research, and as a film-forming agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomers under controlled conditions. The process typically includes:
Initiation: The polymerization is initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Propagation: The monomers 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone are added to the reaction mixture. The polymerization occurs through a free radical mechanism, leading to the formation of the copolymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are polymerized under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then purified and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the polymer, which can have different properties and applications .
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Drug Delivery Systems: It is used as a component in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.
Biomedical Research: Due to its biocompatibility and low toxicity, it is widely used in biomedical research as a crosslinking agent for hydrogels and other biomaterials.
Film-Forming Agent: It is used as a film-forming agent in various industrial applications.
Non-Metallic Material: The polymer is used as a non-metallic material in various applications.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with biological molecules and cells. The polymer can form complexes with DNA and other biomolecules, facilitating their delivery into cells. The polymer’s cationic nature allows it to bind to negatively charged molecules, enhancing their stability and delivery .
Comparison with Similar Compounds
Similar Compounds
Poly(2-dimethylaminoethyl methacrylate): Similar in structure but lacks the additional monomers present in the target polymer.
Poly(N-vinylpyrrolidone): Shares the 1-ethenyl-2-pyrrolidinone monomer but lacks the other components.
Poly(N-vinylcaprolactam): Contains the 1-ethenylhexahydro-2H-azepin-2-one monomer but not the other components
Uniqueness
The uniqueness of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one lies in its combination of monomers, which imparts unique properties such as enhanced solubility, stability, and biocompatibility. These properties make it suitable for a wide range of applications in drug delivery, biomedical research, and industrial processes .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C8H13NO.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-7H2;2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXVFFURWQHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CN1CCCCCC1=O.C=CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102972-64-5 | |
| Record name | Dimethylaminoethyl methacrylate-vinylcaprolactam-vinylpyrrolidone copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102972-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50145596 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102972-64-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPENOIC ACID,2-METHYL-,2-(DIMETHYLAMINO)ETHYL ESTER,POLYMER WITH 1-ETHENYLHEXAHYDRO-2H-AZEPIN-2-ONE & 1-ETHENYL-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)

